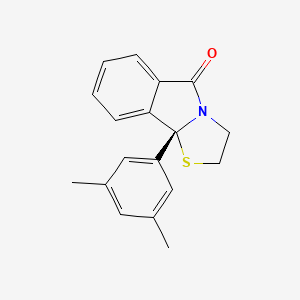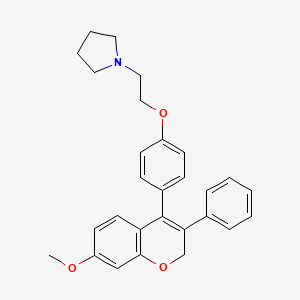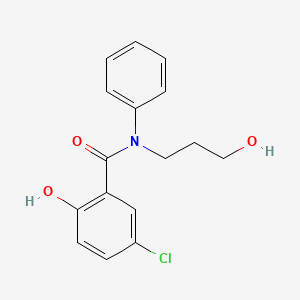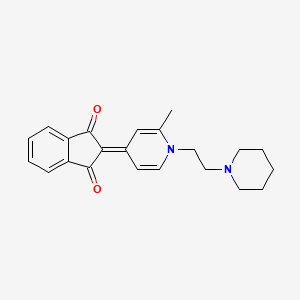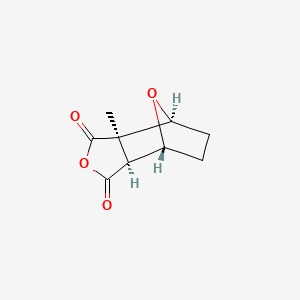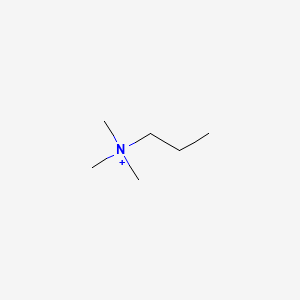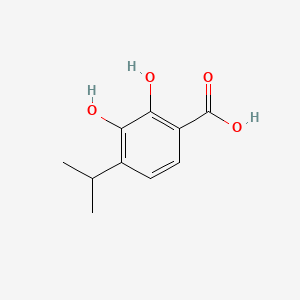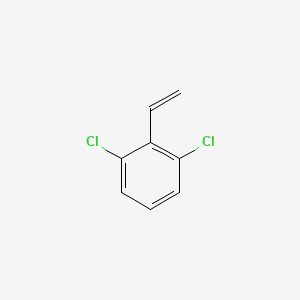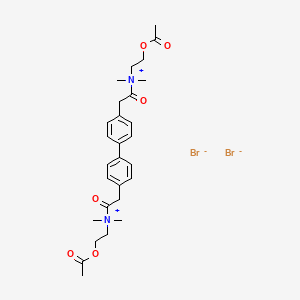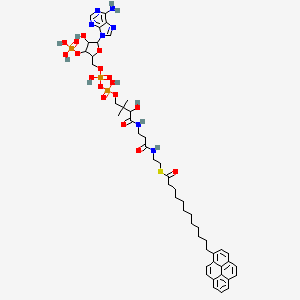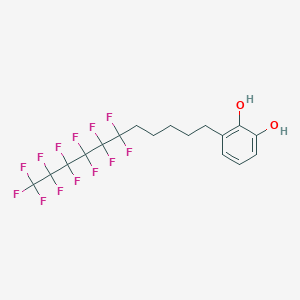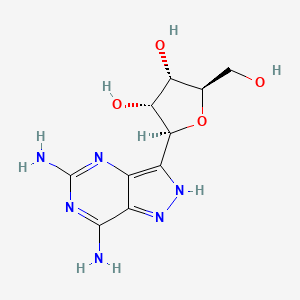![molecular formula C11H20N4O2 B1197104 4,4,10,10-テトラメチル-1,3,7,9-テトラアザスピロ[5.5]ウンデカン-2,8-ジオン CAS No. 4115-66-6](/img/structure/B1197104.png)
4,4,10,10-テトラメチル-1,3,7,9-テトラアザスピロ[5.5]ウンデカン-2,8-ジオン
概要
説明
. This compound is characterized by its spirocyclic framework, which imparts distinct chemical and physical properties.
科学的研究の応用
4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione has several scientific research applications:
作用機序
Target of Action
It has been synthesized with cobalt (ii) nitrate to form a coordination polymer , suggesting that it may interact with metal ions in biological systems.
Mode of Action
It’s known to form coordination polymers with cobalt (ii) nitrate . This suggests that it may interact with its targets through coordination bonds, leading to changes in the targets’ structure and function.
生化学分析
Biochemical Properties
4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to form coordination polymers with uranyl nitrate, indicating its potential to bind with metal ions . The interactions between 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione and biomolecules are primarily mediated through hydrogen bonding and coordination bonds, which can influence the stability and activity of the biomolecules involved.
Cellular Effects
The effects of 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione on various types of cells and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione can affect cell signaling by interacting with specific receptors or enzymes, thereby influencing downstream signaling cascades.
Molecular Mechanism
The molecular mechanism of action of 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to metal ions and form coordination complexes, which can inhibit or activate specific enzymes . Additionally, the hydrogen bonding interactions of 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione with proteins can lead to conformational changes that affect their activity. These interactions can result in alterations in gene expression, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione can form stable coordination polymers, which may influence its activity over extended periods . Additionally, the degradation products of this compound can have distinct biochemical properties that affect cellular processes differently.
Dosage Effects in Animal Models
The effects of 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition or disruption of cellular signaling pathways . The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications of 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione.
Metabolic Pathways
4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in energy production and utilization, leading to changes in metabolic flux . Additionally, the interactions of 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione with cofactors can modulate their availability and activity, further impacting metabolic processes.
Transport and Distribution
The transport and distribution of 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the bioavailability and activity of 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione within the cell.
Subcellular Localization
The subcellular localization of 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the nucleus, mitochondria, or other organelles, where it exerts its effects on cellular function . The subcellular localization of 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione can influence its activity and interactions with biomolecules, ultimately affecting cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions . One common method includes the use of cadmium (II) nitrate and the bicyclic bisurea in an acetone medium . The reaction conditions often require precise temperature control and the use of specific solvents to ensure the formation of the desired product.
Industrial Production Methods
. These suppliers provide the compound for research purposes, indicating that it is produced in controlled laboratory environments.
化学反応の分析
Types of Reactions
4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione undergoes various chemical reactions, including coordination with metal ions to form coordination polymers . It can also participate in protonation reactions due to the presence of carbonyl groups .
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal nitrates, such as cadmium (II) nitrate and cobalt (II) nitrate . The reactions typically occur in solvents like acetone and under conditions that favor the formation of coordination complexes.
Major Products Formed
The major products formed from reactions involving this compound include coordination polymers and monosalts
類似化合物との比較
Similar Compounds
4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione Monohydrate: Similar in structure but includes a water molecule in its crystalline form.
4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione Monochloride: Contains a chloride ion, affecting its solubility and reactivity.
4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione Mononitrate: Includes a nitrate ion, which can influence its coordination behavior.
Uniqueness
The uniqueness of 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity patterns. This makes it a valuable compound for research in coordination chemistry and materials science .
特性
IUPAC Name |
4,4,10,10-tetramethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-9(2)5-11(14-7(16)12-9)6-10(3,4)13-8(17)15-11/h5-6H2,1-4H3,(H2,12,14,16)(H2,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQACAWOJMMCZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(NC(=O)N2)(C)C)NC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194084 | |
| Record name | Spirobishexahydropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4115-66-6 | |
| Record name | Spirobishexahydropyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004115666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC360537 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spirobishexahydropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,10,10-TETRAMETHYL-1,3,7,9-TETRAAZA-SPIRO(5.5)UNDECANE-2,8-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione in coordination chemistry?
A: 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione (Spirocarbone, Sk) is a heterocyclic compound with two oxygen atoms capable of coordinating to metal centers. Research demonstrates its ability to form coordination polymers with various metal nitrates, including cadmium [], cobalt [], and uranyl nitrate []. The spirocyclic structure of this compound likely influences the dimensionality and properties of the resulting coordination polymers.
Q2: How does 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione interact with zinc chloride?
A: Studies show that 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione reacts with zinc chloride to form a catena structure. [] In this structure, the oxygen atoms of the 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione molecule bridge adjacent zinc ions, creating a chain-like polymeric structure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



